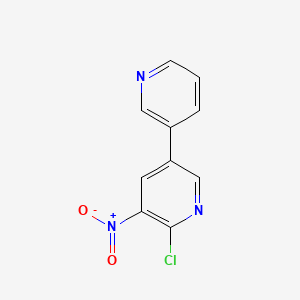![molecular formula C24H21NO3 B15250479 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone CAS No. 71334-38-8](/img/structure/B15250479.png)
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone is an organic compound with the molecular formula C24H21NO3. It is a yellow crystalline solid known for its applications in various fields, including dyes, photosensitizers, and organic electronic devices . The compound is characterized by its high solubility in common organic solvents and a melting point of approximately 285-290°C .
Méthodes De Préparation
The synthesis of 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone typically involves the following steps:
Starting Materials: The reaction begins with 9,10-anthracenedione and 4-butylaniline.
Reaction Conditions: The reaction is carried out under mild conditions, often requiring a longer reaction time and appropriate solvents.
Purification: After the reaction, the product is obtained through crystallization or other purification methods.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a dye due to its strong pigment characteristics.
Biology: The compound serves as a photosensitizer in various biological applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mécanisme D'action
The mechanism by which 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different applications. Specific molecular targets and pathways depend on the context of its use, such as in dye-sensitized solar cells or organic electronic devices .
Comparaison Avec Des Composés Similaires
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone can be compared with other similar compounds, such as:
- 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthracenedione
- 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthraquinone
These compounds share similar structures but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific applications and the conditions under which it is used .
Propriétés
Numéro CAS |
71334-38-8 |
|---|---|
Formule moléculaire |
C24H21NO3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-(4-butylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3/c1-2-3-6-15-9-11-16(12-10-15)25-19-13-14-20(26)22-21(19)23(27)17-7-4-5-8-18(17)24(22)28/h4-5,7-14,25-26H,2-3,6H2,1H3 |
Clé InChI |
ITLXCSMSIXIRBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


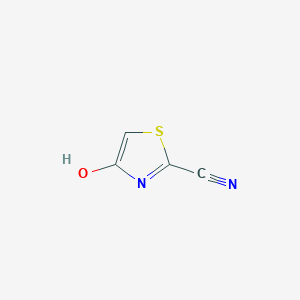
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
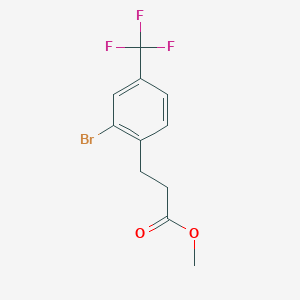

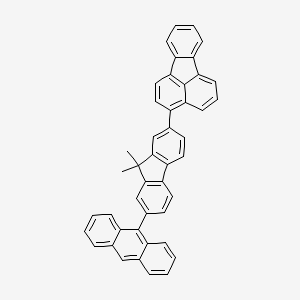
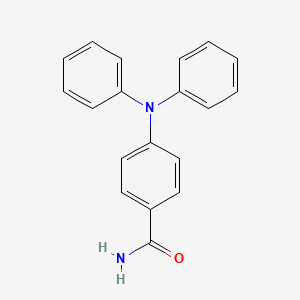

![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde](/img/structure/B15250426.png)

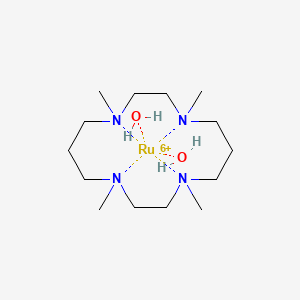
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
